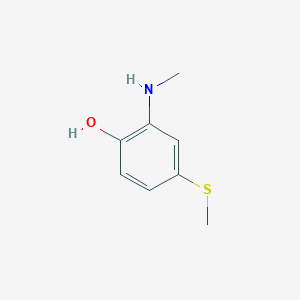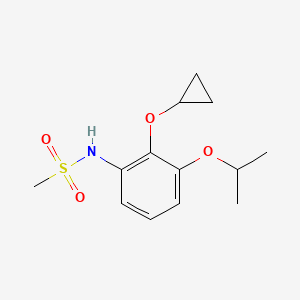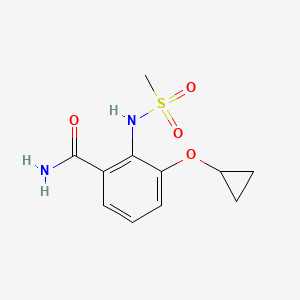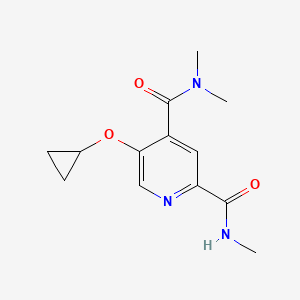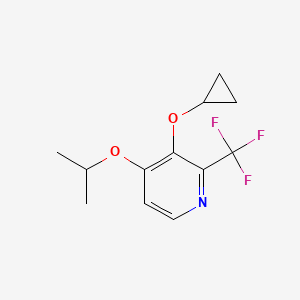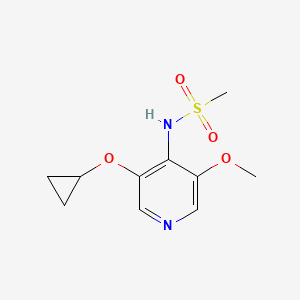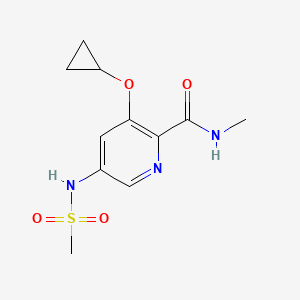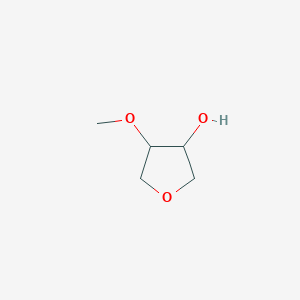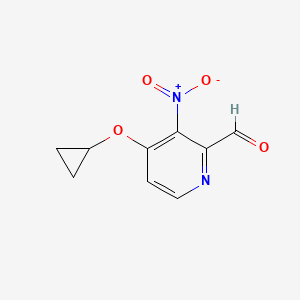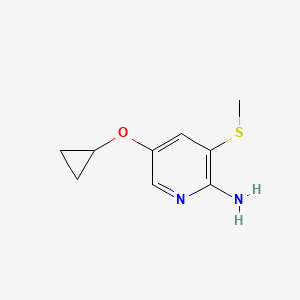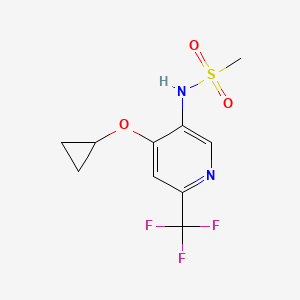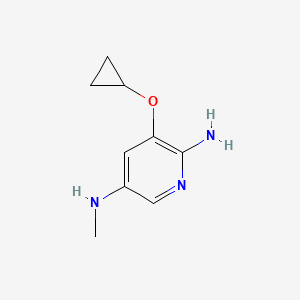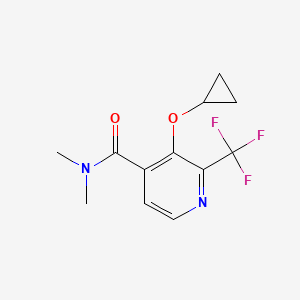
3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C12H14F3N2O It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and an isonicotinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and have applications in pharmaceuticals and agrochemicals.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Similar in structure but lacks the cyclopropoxy group, used in different chemical reactions.
Uniqueness: 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Eigenschaften
Molekularformel |
C12H13F3N2O2 |
|---|---|
Molekulargewicht |
274.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)8-5-6-16-10(12(13,14)15)9(8)19-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
XYPLFVKPVODWJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


